molecular formula C18H19ClN4OS2 B2468839 (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride CAS No. 1351596-15-0

(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride

Cat. No. B2468839
CAS RN: 1351596-15-0
M. Wt: 406.95
InChI Key: CMIYVBIGFIUTRP-UHFFFAOYSA-N
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Description

The compound “(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride” is a complex organic molecule. It contains a thiadiazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms . The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. As a complex organic molecule, it could potentially undergo a variety of reactions, including but not limited to, substitution reactions, elimination reactions, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties can be inferred from its IUPAC name and the nature of the rings present in the molecule. For example, as an organic compound, it is likely to be insoluble in water but soluble in organic solvents.

Scientific Research Applications

  • Antiviral and Antitumoral Activity : A study by Jilloju et al. (2021) discovered derivatives of thiadiazine with antiviral and antitumoral properties. Subtle structural variations on the phenyl moiety of these compounds allowed tuning of their biological properties toward either antiviral or antitumoral activity. The antitumoral activity was linked to the inhibition of tubulin polymerization (Jilloju et al., 2021).

  • Structural and Docking Studies for Antibacterial Activity : Shahana and Yardily (2020) conducted a study on novel compounds structurally similar to the one . They performed density functional theory calculations and molecular docking studies to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020).

  • Antimicrobial Activity : Murthy and Shashikanth (2012) synthesized a series of novel aryl methanones, including compounds structurally related to the queried chemical. They found significant antibacterial activity against various Gram-positive and Gram-negative bacteria (Murthy & Shashikanth, 2012).

  • Enzyme Inhibitory Activity : A study by Cetin et al. (2021) evaluated derivatives of the compound for enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. They found that certain derivatives showed high inhibitory activity against these enzymes (Cetin et al., 2021).

  • Anticancer Activity : Inceler et al. (2013) synthesized a series of thiophene-containing derivatives and evaluated their anticancer activity. They observed that certain derivatives exhibited significant inhibitory effects on various cancer cell lines, including Raji and HL60 cells (Inceler et al., 2013).

  • Anti-mycobacterial Chemotypes : Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, which is structurally related to the queried compound, as new anti-mycobacterial chemotypes. They synthesized several derivatives and found that some showed significant activity against Mycobacterium tuberculosis (Pancholia et al., 2016).

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, investigation of its physical and chemical properties, and development of new synthetic routes . Additionally, in silico pharmacokinetic and molecular modeling studies could be conducted to predict its behavior in biological systems .

properties

IUPAC Name

[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2.ClH/c23-17(16-7-4-12-24-16)21-8-10-22(11-9-21)18-20-19-15(13-25-18)14-5-2-1-3-6-14;/h1-7,12H,8-11,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIYVBIGFIUTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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